8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of chloro and chlorophenyl groups attached to a dimethylpurine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chlorophenylmethyl chloride, which is then reacted with 1,3-dimethylxanthine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Chlorcyclizine: Another compound with a chlorophenyl group, used as an antihistamine.
Fenvalerate: A synthetic pyrethroid insecticide with a similar chlorophenyl structure.
4-Chlorobenzyl chloride: A precursor in the synthesis of various chlorophenyl derivatives.
Uniqueness: 8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is unique due to its specific purine core structure combined with chloro and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
Molecular Formula |
C14H12Cl2N4O2 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
8-chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-18-11-10(12(21)19(2)14(18)22)17-13(16)20(11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
PQATXUSFBNPEDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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